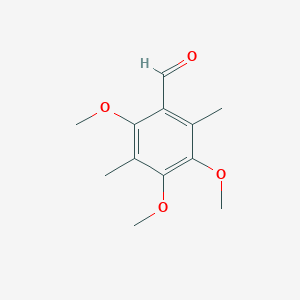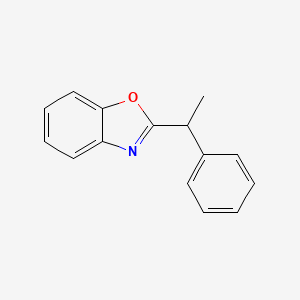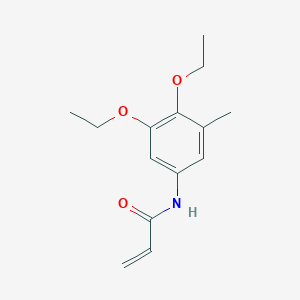![molecular formula C7H10Cl2O4 B14367328 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate CAS No. 91375-72-3](/img/structure/B14367328.png)
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate typically involves the esterification of 3-chloro-2-methylpropanoic acid with 2-hydroxyethyl chloroformate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be targeted by nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water or aqueous base, the ester bond can be hydrolyzed to yield 3-chloro-2-methylpropanoic acid and 2-hydroxyethyl chloroformate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in solvents like acetonitrile or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 3-chloro-2-methylpropanoic acid and 2-hydroxyethyl chloroformate.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate involves its reactive functional groups. The chlorocarbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The ester bond can be hydrolyzed under physiological conditions, releasing active compounds that can interact with biological targets. The specific molecular targets and pathways depend on the nature of the derivatives formed and their interactions with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-chloro-3-oxopropanoate
- 3-Chloro-2-hydroxypropyl methacrylate
- Ethyl 2-methylpropanoate
Uniqueness
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate is unique due to the presence of both ester and chlorocarbonyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Propriétés
Numéro CAS |
91375-72-3 |
|---|---|
Formule moléculaire |
C7H10Cl2O4 |
Poids moléculaire |
229.05 g/mol |
Nom IUPAC |
2-carbonochloridoyloxyethyl 3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C7H10Cl2O4/c1-5(4-8)6(10)12-2-3-13-7(9)11/h5H,2-4H2,1H3 |
Clé InChI |
NPHUJEVPVWRPJK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)C(=O)OCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


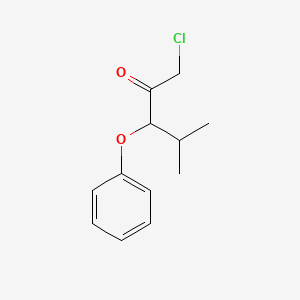
![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
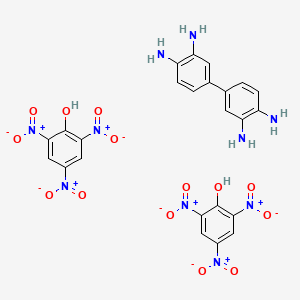
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
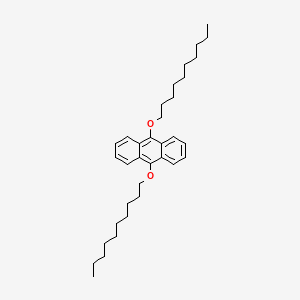


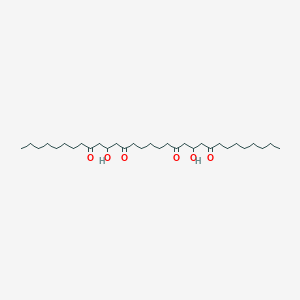
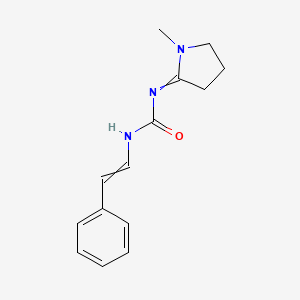

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
